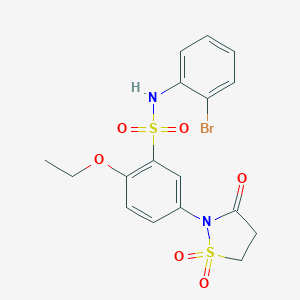![molecular formula C10H6BrN3S B241085 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a heterocyclic molecule that contains a thiadiazole ring and an imidazole ring with a bromophenyl group attached to it.
Mechanism Of Action
The mechanism of action of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes or signaling pathways involved in cell growth and proliferation.
Biochemical And Physiological Effects
Studies have shown that 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have antibacterial and antiviral properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antimicrobial, and antiviral properties, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine its toxicity levels and potential side effects.
Future Directions
There are several future directions for the research of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine its toxicity levels and potential side effects.
Synthesis Methods
The synthesis of 6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-bromo-N'-phenylthiosemicarbazide. This intermediate is then reacted with 1,2-dibromoethane to form 6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole.
Scientific Research Applications
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole has shown potential as a therapeutic agent for various diseases. It has been studied for its anticancer, antimicrobial, and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity against various bacterial strains and antiviral activity against the hepatitis C virus.
properties
Product Name |
6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C10H6BrN3S |
Molecular Weight |
280.15 g/mol |
IUPAC Name |
6-(4-bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6BrN3S/c11-8-3-1-7(2-4-8)9-5-14-10(13-9)15-6-12-14/h1-6H |
InChI Key |
UXRVPRCBSUMIBS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)


![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)